Injectafer

描述

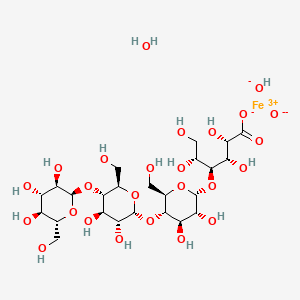

Structure

2D Structure

属性

IUPAC Name |

4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBZTDYOYZJGB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44FeO25- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9007-72-1 | |

| Record name | Ferric carboxymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Comprehensive Structural Characterization of the Ferric Carboxymaltose Complex

Advanced Synthetic Methodologies for Ferric Carboxymaltose

The synthesis of ferric carboxymaltose is a multi-step process that involves the preparation of an oxidized maltodextrin (B1146171) ligand and its subsequent complexation with an iron source. google.comjustia.com An improved and cost-effective method involves reacting an aqueous solution of an iron (III) salt with an aqueous solution of the oxidation product of maltodextrin. justia.comquickcompany.in The initial step often involves oxidizing one or more maltodextrins at an alkaline pH to produce oxidized maltodextrins. justia.com This is followed by reacting the resulting oxidized maltodextrins with a suitable iron (III) salt to form the water-soluble ferric carboxymaltose complex. justia.com

A common method for forming the iron core is through the precipitation of ferric hydroxide (B78521). The water-soluble ferric carboxymaltose complex is prepared by reacting this ferric hydroxide precipitate with an aqueous solution of oxidized maltodextrin. nih.goveurekaselect.comingentaconnect.com The process typically begins by dissolving maltodextrin in water and adjusting the pH to an alkaline range (e.g., 9.0-11.0) using a base like sodium hydroxide solution. google.com The maltodextrin is then oxidized using an agent such as sodium hypochlorite. google.comjustia.com

Separately, a ferric trichloride (B1173362) solution is prepared. google.com This iron salt solution is then mixed with the carboxyl maltodextrin solution. google.com A base, such as sodium carbonate solution, is added to the mixture, causing the precipitation of the ferric hydroxide core, which then complexes with the carbohydrate ligand. google.comgoogle.com The resulting complex is a colloidal solution of nanoparticles composed of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by the carboxymaltose. nih.gov

The physicochemical properties of the final ferric carboxymaltose complex are highly dependent on the reaction conditions. Therefore, optimization of parameters such as temperature, pH, and reactant ratios is crucial. A systematic approach is necessary to determine the optimal weight ratio of maltodextrin to ferric chloride to produce nanoparticles of a suitable size. nih.govresearchgate.netbenthamdirect.com

Key reaction parameters that are controlled during synthesis include:

pH: The pH is carefully managed at different stages. For instance, the initial oxidation of maltodextrin is performed at an alkaline pH of 9.0-11.0. google.com After the complexation reaction, the final pH of the ferric carboxymaltose solution is adjusted to a range of 5.0-7.0. google.com

Temperature: Temperature control is essential throughout the process. The oxidation of maltodextrin may be controlled at 25-40°C, while the complexation reaction with the ferric trichloride solution is often heated to 50-70°C. google.com Subsequent curing steps, including high-temperature curing, are also employed to finalize the complex. google.com

Reactant Ratios: The mass ratio of the reactants, such as ferric trichloride hexahydrate to maltodextrin and ferric trichloride hexahydrate to sodium carbonate, is a critical factor that is carefully controlled. google.com

Following the reaction, the solution undergoes further processing, including filtration, to purify the ferric carboxymaltose complex and remove impurities. google.com

Nanostructural Elucidation of the Iron-Carbohydrate Complex

Ferric carboxymaltose exists as nanoparticles where an iron-oxyhydroxide core is enveloped by a carbohydrate shell. nih.goveurekaselect.com This core-shell structure is fundamental to its function. The carbohydrate shell serves to stabilize the insoluble iron core particles within a colloidal suspension and modulates the release of iron. tandfonline.comgoogle.com

The iron core of the ferric carboxymaltose nanoparticle consists of polynuclear iron (III)-oxyhydroxide. tandfonline.com Structural analysis using techniques like X-ray powder diffraction (XRPD) and electron diffraction (ED) has identified the crystalline structure of this iron core as akaganeite (β-FeOOH). nih.govresearchgate.netnih.gov The akaganeite structure is a specific polymorph of iron oxyhydroxide. nih.govresearchgate.net The level of crystallinity of the iron core is a key characteristic that can influence the stability and dissolution rate of the complex. nih.gov Transmission electron microscopy (TEM) analysis has revealed the structure of the akaganeite iron core to be rod-shaped. msjonline.org

The size and homogeneity of the ferric carboxymaltose nanoparticles are critical physicochemical parameters. These characteristics are typically analyzed using methods like dynamic light scattering (DLS). nih.goveurekaselect.com Research has shown that the particle size distribution for ferric carboxymaltose is in the range of 15-40 nm. nih.goveurekaselect.com

The homogeneity of the particle size distribution is assessed by the polydispersity index (PDI). A lower PDI value indicates a more uniform and consistent particle size. For polymer-derived nanoparticles, PDI values of 0.2 or less are generally considered acceptable. msjonline.org

Table 1: Particle Size and Polydispersity Index (PDI) of Ferric Carboxymaltose Formulations

| Parameter | Synthesized FCM-NP nih.goveurekaselect.com | Reference Product (Ferinject®) nih.goveurekaselect.com | Brand A msjonline.org | Brand B msjonline.org |

|---|---|---|---|---|

| Average Particle Size (nm) | 26 ± 6.6 | 25.8 ± 4.9 | 25.24 | 27.135 |

| Particle Size Range (nm) | 15-40 | 15-40 | N/A | N/A |

| Polydispersity Index (PDI) | N/A | N/A | 0.081 | 0.119 |

Orthogonal characterization techniques, including cryogenic scanning transmission electron microscopy (cryo-STEM) and small-angle X-ray scattering (SAXS), have described ferric carboxymaltose as existing in various forms, including large prolate spheroidal clusters composed of several single nanoparticles, smaller clusters of two nanoparticles, and free single nanoparticles. researchgate.net

Advanced Physicochemical Characterization Techniques in Research

A variety of advanced analytical techniques are employed to thoroughly characterize the physicochemical properties of the ferric carboxymaltose complex, ensuring its structural integrity and consistency.

Electron Microscopy (e.g., Cryogenic Scanning Transmission Electron Microscopy (Cryo-STEM), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM))

Electron microscopy techniques are fundamental in visualizing the morphology and ultrastructure of ferric carboxymaltose nanoparticles.

Cryogenic Scanning Transmission Electron Microscopy (Cryo-STEM) analysis provides high-contrast and high-resolution images of the nanoparticles, preserving their structural integrity at liquid nitrogen temperatures. researchgate.net This technique has been instrumental in confirming the size of the iron cores within the nanoparticles. Studies using cryo-STEM have revealed that the average size of the iron cores in ferric carboxymaltose is approximately 1.8 to 2.0 nm. nih.govresearchgate.net Furthermore, cryo-STEM has unveiled the existence of discernible cluster-like morphologies for the nanoparticles. researchgate.net

| Technique | Parameter | Finding |

| Cryo-STEM | Average Iron Core Size | ~1.8 - 2.0 nm |

Transmission Electron Microscopy (TEM) is another critical tool for elucidating the structure of the iron core. TEM analysis has shown that ferric carboxymaltose consists of rod-shaped iron cores with iron crystals. msjonline.org This technique allows for the assessment of structural uniformity. While some samples exhibit good uniformity, others have shown noticeable agglomeration of the iron crystals. researchgate.netmsjonline.org The preservation of the sample in its native, frozen-hydrated state during cryo-TEM studies has been highlighted as crucial to avoid aggregation and deformation that can occur with room temperature sample preparation. nih.gov

Detailed information regarding the specific application of Scanning Electron Microscopy (SEM) for the surface analysis of ferric carboxymaltose is not extensively available in the reviewed literature.

X-ray Diffraction (XRD, XRPD) and Scattering Techniques (e.g., Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS))

X-ray and neutron-based techniques are pivotal in determining the crystalline structure, size, and shape of the ferric carboxymaltose nanoparticles.

X-ray Diffraction (XRD) , specifically X-ray Powder Diffraction (XRPD), has been consistently used to identify the crystalline structure of the iron-oxyhydroxide core. Multiple studies have confirmed that the iron core of ferric carboxymaltose possesses an Akaganeite-like (β-FeOOH) structure. nih.govdocksci.com The domain size for the akaganeite structure has been determined to be around 4 to 5 nm. docksci.com

Small-Angle X-ray Scattering (SAXS) provides valuable information on the size and shape of the nanoparticles in solution. google.com SAXS analysis of ferric carboxymaltose indicates that the nanoparticles have a cylindrical, rod-like shape. anton-paar.com The calculated pair-distance distribution function from SAXS data suggests a slightly elongated or prolate shape with a maximum dimension of 17 nm and an averaged radius of approximately 6 nm. ictp-saifr.org

Information on the specific application of Small-Angle Neutron Scattering (SANS) for the characterization of ferric carboxymaltose is not detailed in the available research.

Dynamic Light Scattering (DLS) is a fundamental method for determining the hydrodynamic size and size distribution of the intact nanoparticles in suspension. nih.gov DLS results have shown that ferric carboxymaltose preparations exhibit a particle size distribution in the range of 15-40 nm. nih.govingentaconnect.com

Below is a table summarizing DLS findings from a comparative study of different ferric carboxymaltose brands:

| Brand | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| Innovator Brand | 99.7 | 0.097 |

| Brand A | 95.48 | 0.081 |

| Brand B | 101.08 | 0.119 |

| Brand C | 102.8 | 0.219 |

| Brand D | 96.52 | 0.229 |

| Brand E | 97.62 | 0.164 |

| Brand F | 104.32 | 0.193 |

| Brand G | 106.72 | 0.24 |

| Brand H | 99.78 | 0.265 |

This data is illustrative of the types of measurements obtained through DLS and highlights the variability that can exist between different formulations. msjonline.org

Spectroscopic Methods (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy, Atomic Absorption Spectroscopy (AAS))

Spectroscopic techniques are employed to investigate the chemical bonding and elemental composition of the ferric carboxymaltose complex.

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to study the chemical bonds within the complex, including the interactions between the iron core and the carbohydrate shell. ictp-saifr.org Research has indicated that the FTIR spectra of newly synthesized ferric carboxymaltose and a reference product (Ferinject®) are approximately similar, suggesting a consistent chemical structure. nih.govingentaconnect.com Specific vibrational modes and their assignments for ferric carboxymaltose are not extensively detailed in the form of a comprehensive table in the reviewed literature.

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the iron content of the ferric carboxymaltose particles. nih.govingentaconnect.com Studies have shown that the iron content of the cores is consistent between different formulations. nih.govingentaconnect.com Patent documentation indicates that the iron content of the obtained iron (III) carboxymaltose complexes is typically in the range of 10 to 40% weight/weight, with specific examples being in the 20 to 35% range. google.com

Fundamental Pharmacological and Biochemical Mechanisms of Ferric Carboxymaltose

Cellular and Subcellular Uptake Pathways of the Complex

The primary mechanism for the clearance of ferric carboxymaltose from the plasma involves its uptake and processing by specific cells, ensuring a controlled release of iron for physiological use.

Following intravenous administration, the ferric carboxymaltose complex is rapidly cleared from the circulation, primarily through uptake by the macrophages of the reticuloendothelial system (RES), which are predominantly located in the liver, spleen, and bone marrow. nih.govresearchgate.netpatsnap.com This uptake occurs via endocytosis, a process where the cell engulfs the complex. nih.gov The robust and stable nature of the ferric carboxymaltose complex facilitates this targeted delivery to the RES cells. nih.govnih.gov The carbohydrate shell plays a crucial role by stabilizing the iron core until it is processed within these macrophages. patsnap.com

Once inside the macrophage, the ferric carboxymaltose complex is contained within an endosome, which subsequently fuses with a lysosome to form an endolysosome. The acidic environment and enzymatic content of the endolysosome lead to the degradation of the carbohydrate shell. This breakdown of the protective shell releases the iron from the ferric hydroxide (B78521) core within the macrophage. medrxiv.org This intracellular processing is a key feature of the mechanism, as it ensures that iron is liberated in a controlled manner within the cells designed for iron recycling and storage. nih.govmedrxiv.org

The iron released within the endolysosome is in the ferric (Fe³⁺) state. To be utilized by the cell or transported out, it must first be reduced to the ferrous (Fe²⁺) state. This reduction is performed by endosomal ferrireductases, such as the six-transmembrane epithelial antigen of the prostate 3 (STEAP3). semanticscholar.org

Following reduction, the ferrous iron is transported from the endolysosome into the cytosol of the macrophage by the divalent metal transporter 1 (DMT1). medrxiv.orgnih.gov Once in the cytosol, the iron can either be stored or exported from the cell. The export of iron from the macrophage into the bloodstream is mediated by the transmembrane protein ferroportin. researchgate.netresearchgate.net This regulated export is a critical step in making the iron available to the rest of the body.

Table 1: Key Proteins in Intracellular Iron Transport within Macrophages

| Protein | Function | Cellular Location |

| STEAP3 | Reduces ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. semanticscholar.org | Endosomal Membrane |

| DMT1 | Transports ferrous (Fe²⁺) iron from the endolysosome into the cytosol. medrxiv.orgnih.gov | Endosomal Membrane |

| Ferroportin | Exports ferrous (Fe²⁺) iron from the cytosol into the bloodstream. researchgate.netresearchgate.net | Cell Membrane |

Interactions with Endogenous Iron Homeostasis Regulatory Pathways

After being processed by the RES, the iron from ferric carboxymaltose enters the body's natural iron homeostasis pathways, where it is transported, utilized, and stored.

After iron is exported from the macrophage by ferroportin, it is oxidized back to its ferric (Fe³⁺) state by ferroxidases like ceruloplasmin. nih.govresearchgate.net This allows it to bind with high affinity to transferrin, the body's main iron transport protein in the plasma. patsnap.comnih.gov Transferrin then carries the iron through the circulation to tissues with high iron demand, most notably the bone marrow for incorporation into hemoglobin during erythropoiesis (red blood cell production). nih.govpatsnap.com

Clinical studies show that administration of ferric carboxymaltose leads to a rapid, dose-dependent increase in serum iron levels and transferrin saturation, which then return to baseline over several days. researchgate.netnih.gov

Table 2: Example of Serum Iron Kinetics After Ferric Carboxymaltose (FCM) Infusion

| FCM Dose | Time to Maximum Serum Iron | Maximum Serum Iron Level | Time to Baseline |

| 1,000 mg | 1 hour post-dose | 306 µg/mL | 4–7 days |

Data from a study in patients with moderate iron deficiency anemia secondary to gastrointestinal disorders. nih.gov

Iron that is taken up by macrophages but not immediately exported for circulation is sequestered for storage. nih.gov To prevent toxicity from free iron, it is stored within the protein shell of ferritin. patsnap.comresearchgate.net Macrophages of the RES are a primary site for this iron storage. nih.govnih.gov Following the administration of ferric carboxymaltose, the uptake and processing of the complex by these cells lead to a notable increase in intracellular iron, which is then incorporated into ferritin, reflected by a rise in serum ferritin levels. researchgate.netmedrxiv.org This stored iron remains bioavailable and can be released from ferritin and exported from the cell via ferroportin when the body's demand for iron increases. researchgate.net

Non-Transferrin Bound Iron (NTBI) Generation Pathways

Following administration, the iron within the ferric carboxymaltose complex is released and becomes bioavailable through two proposed mechanisms, leading to the transient generation of non-transferrin bound iron (NTBI). These pathways are distinguished by the kinetics of NTBI appearance in the plasma.

Direct Circulating Complex-to-Plasma Iron Release

This pathway involves the direct release of iron from the circulating ferric carboxymaltose complex into the plasma. The stability of the iron-carbohydrate complex is a key determinant of this process. Ferric carboxymaltose is considered a stable complex, which results in a controlled and gradual release of iron. This leads to a delayed appearance of NTBI in the circulation compared to less stable intravenous iron formulations. nih.govresearchgate.netnih.gov

One study comparing different intravenous iron preparations found that after administration of ferric carboxymaltose, the peak concentration of NTBI was observed at 24 hours. nih.govresearchgate.netnih.gov This contrasts with a more rapid NTBI increase seen with other formulations, highlighting the controlled-release properties of the ferric carboxymaltose complex. nih.govresearchgate.netnih.gov This direct, albeit delayed, release contributes to the pool of iron available for binding to transferrin or for uptake by various cells.

Macrophage-Mediated Iron Release

The primary and intended pathway for iron release from ferric carboxymaltose involves the reticuloendothelial system (RES), also known as the mononuclear phagocyte system. nih.gov This pathway is considered an indirect, macrophage-mediated mechanism. nih.govresearchgate.netnih.gov

The process unfolds as follows:

Uptake: The intact ferric carboxymaltose complexes are taken up from the circulation primarily by macrophages in the liver and spleen. researchgate.net

Processing: Within the macrophages, the iron-carbohydrate complex is processed in endolysosomes. The carbohydrate shell is metabolized, releasing the iron from the ferric hydroxide core. nih.gov

Storage and Release: The released iron is then either stored within the macrophage as ferritin or exported from the cell into the plasma. mdpi.com The export of iron from macrophages is a regulated process mediated by the protein ferroportin. mdpi.com This released iron then binds to transferrin for transport to sites of erythropoiesis, such as the bone marrow. nih.govmdpi.com

The significant increase in serum ferritin levels observed after ferric carboxymaltose administration is an indicator of this macrophage-mediated processing. nih.govresearchgate.netnih.gov This pathway ensures a gradual and physiologically controlled delivery of iron to the body's transport and storage systems.

Interactive Data Table: Comparative NTBI Generation Kinetics

| IV Iron Preparation | Peak NTBI Concentration (µM) | Time to Peak NTBI |

| Ferric Carboxymaltose | 0.57 | 24 hours |

| Iron Sucrose (B13894) | 1.25 | 4 hours |

| Iron Isomaltoside-1000 | 0.13 | 8 hours |

| Data derived from a study involving a 200mg iron dose in hypoferremic, non-anemic patients. nih.govresearchgate.netnih.gov |

Hepcidin-Independent Modulation of Iron Metabolism

Hepcidin (B1576463) is the master hormonal regulator of systemic iron homeostasis, primarily by controlling iron export from enterocytes and macrophages via its interaction with ferroportin. nih.govintrinsiclifesciences.com While administration of ferric carboxymaltose does lead to a subsequent rise in hepcidin levels as iron stores are replenished, certain aspects of its mechanism can modulate iron metabolism in a manner that is not directly dependent on immediate hepcidin fluctuations. nih.gov

One key hepcidin-independent mechanism is the direct uptake of NTBI by certain tissues. Research indicates that following ferric carboxymaltose administration, the generated NTBI can be taken up by cells outside the traditional reticuloendothelial system. medrxiv.org For instance, studies have shown that ferric carboxymaltose can deliver iron rapidly to the myocardium (heart muscle) through NTBI transporters, a process that occurs independently of reticuloendothelial macrophages and, therefore, is not directly gated by the hepcidin-ferroportin axis in those cells. medrxiv.org This suggests a pathway where iron can be delivered to specific tissues based on the presence of NTBI and the expression of corresponding cellular transporters, bypassing the central regulatory checkpoint of macrophage iron release.

Furthermore, inflammatory conditions can induce hypoferremia (low serum iron) through mechanisms that are independent of hepcidin, for example, by directly suppressing ferroportin expression in response to inflammatory cues. While ferric carboxymaltose administration itself is a therapeutic intervention rather than a pathological state, the direct delivery of iron into the plasma and subsequent uptake by tissues represents a pharmacological modulation of iron availability that is distinct from the physiological, hepcidin-regulated absorption from the gut or release from RES macrophages. haematologica.org

Molecular Interactions with Plasma Proteins and Biological Matrices

The behavior of the ferric carboxymaltose nanoparticle in the physiological environment is critically influenced by its interactions with circulating proteins and other biological components. These interactions are dictated by the physicochemical properties of the complex itself.

Complex-Protein Binding Dynamics (e.g., Human Serum Albumin (HSA), Fibrinogen)

Upon entering the bloodstream, nanoparticles like ferric carboxymaltose are immediately coated by a variety of plasma proteins, forming what is known as a "protein corona." The specific composition of this corona influences the nanoparticle's stability, clearance, and interaction with cells. While detailed, specific studies on the binding dynamics of the ferric carboxymaltose complex with individual proteins like Human Serum Albumin (HSA) or Fibrinogen are not extensively detailed in the provided literature, general principles of nanoparticle-protein interactions apply. The surface characteristics of the carbohydrate shell, such as charge and hydrophilicity, would govern the adsorption of these and other plasma proteins. This protein layer effectively becomes the new biological identity of the particle, mediating subsequent interactions with macrophages and other cells. Biostability testing in human serum has shown that the transfer of iron directly to transferrin does not always correlate with the intrinsic chemical stability of the complex, indicating that interactions within the plasma environment are complex and multifactorial. nih.govmedicineinnovates.com

Influence of Complex Surface Characteristics on Biological Interactions

The surface characteristics of the ferric carboxymaltose nanoparticle are critical to its pharmacological profile. nih.govresearchgate.net The complex consists of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell. nih.govnih.gov This carbohydrate ligand is the primary interface between the nanoparticle and the biological environment. nih.govresearchgate.net

Key influences of the surface characteristics include:

Stability and Iron Release: The carboxymaltose shell stabilizes the iron core, preventing the uncontrolled release of large amounts of ionic iron and enabling the administration of higher doses. researchgate.net

Pharmacokinetics: The surface properties are a principal determinant of the complex's pharmacokinetic profile, including its plasma clearance rate and biodistribution. nih.govresearchgate.net These characteristics dictate the extent of opsonization (the process of marking a particle for phagocytosis) and the subsequent rate of uptake by macrophages of the reticuloendothelial system. nih.govresearchgate.net

Cellular Interaction: The carbohydrate ligand governs the nanoparticle's interactions with cells and proteins. nih.gov The structure of this shell is fundamental to the controlled delivery of iron to macrophages for processing and subsequent release to the body's iron transport and storage systems. nih.gov

The differences in surface chemistry among various intravenous iron-carbohydrate complexes are responsible for their significant variations in pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Interactive Data Table: Influence of Surface Characteristics

| Surface Characteristic | Biological Implication | Reference |

| Carbohydrate Shell | Stabilizes the iron core, preventing uncontrolled release of labile iron. | nih.govresearchgate.net |

| Complex Stability | Governs the rate of direct iron release and the kinetics of NTBI generation. | nih.gov |

| Ligand Structure | Determines the rate and extent of opsonization and uptake by macrophages. | nih.govresearchgate.net |

| Overall Surface Chemistry | Dictates the in-vivo pharmacokinetic and pharmacodynamic profile, including plasma clearance and tissue biodistribution. | nih.govresearchgate.net |

Biotransformation and Degradation Pathways in Model Systems

Ferric carboxymaltose is a macromolecular iron-carbohydrate complex designed for the controlled delivery of iron. researchgate.net Its biotransformation and degradation are primarily managed by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES). patsnap.comresearchgate.net Following administration, the stable complex is taken up by macrophages, particularly in the liver, spleen, and bone marrow. patsnap.comresearchgate.netmedrxiv.org Inside these cells, the iron-carbohydrate complex undergoes degradation within lysosomes, releasing the iron. medrxiv.orgmdpi.com This liberated iron is then integrated into the body's iron transport and storage systems, binding to proteins like transferrin and ferritin. patsnap.commdpi.com The carbohydrate component is metabolized or eliminated. researchgate.net

Non-clinical studies using various model systems have been crucial in elucidating these pathways.

Cellular and In Vitro Model Findings

In vitro studies using cell lines have provided significant insights into the cellular processing of ferric carboxymaltose. Liver parenchyma cells (HepG2) and macrophages (THP-1) have been used as models for pharmacological and toxicological target cells. nih.gov

Research indicates that HepG2 cells show only marginal accumulation of ferric carboxymaltose. nih.govmedicineinnovates.com However, in these liver cells, ferric carboxymaltose was found to increase the labile iron pool (LIP) up to twofold and significantly elevate ferritin levels within 24 hours. nih.govresearchgate.net In contrast, THP-1 macrophages are more sensitive to ferric carboxymaltose compared to other iron compounds like iron sucrose. nih.gov

Another in vitro model using human placenta in a dual perfusion system was employed to study transplacental passage. researchgate.netnih.gov The findings showed that the ferric carboxymaltose iron complex does not cross the placental barrier. researchgate.netnih.gov Interestingly, under these in vitro conditions, ferric carboxymaltose was observed to reduce the rate of cell death and improve the integrity of the fetal capillary system. nih.gov

| Model System | Key Research Finding | Reference |

|---|---|---|

| HepG2 Cells (Liver Parenchyma Model) | Showed marginal accumulation of ferric carboxymaltose but a significant increase in ferritin and a twofold increase in the labile iron pool within 24 hours. nih.govresearchgate.net | nih.govmedicineinnovates.comresearchgate.net |

| THP-1 Cells (Macrophage Model) | Demonstrated higher sensitivity to ferric carboxymaltose compared to iron sucrose. nih.gov This aligns with the understanding that macrophages are the primary sites for processing the complex. patsnap.comresearchgate.net | nih.gov |

| Human Placenta (Dual Perfusion Model) | The iron compound does not cross the placental barrier. researchgate.netnih.gov A reduction in the rate of cell death was observed in the presence of the compound. nih.gov | researchgate.netnih.gov |

Physicochemical and Biostability in Simulated Systems

The stability of the ferric carboxymaltose complex is a critical factor influencing its degradation and iron release. Studies have assessed its stability in simulated biological fluids and under various conditions.

In a cell-free environment, biostability testing through direct iron transfer to serum transferrin did not directly correlate with the complex's chemical stability. nih.govmedicineinnovates.com The effect of ascorbic acid on iron mobilization to transferrin was notable; it decreased the amount of transferrin-chelatable iron from ferric carboxymaltose. nih.govresearchgate.net Further studies have evaluated the physical and chemical stability of ferric carboxymaltose when diluted in sodium chloride infusion solutions, modeling conditions for administration. nih.govresearchgate.net When diluted in polypropylene (B1209903) bottles or bags, the solution demonstrated stability for up to 72 hours at 30°C, with total iron content remaining stable and iron (II) levels well below acceptability thresholds. nih.govresearchgate.net

| Model/Condition | Parameter Measured | Detailed Finding | Reference |

|---|---|---|---|

| Cell-Free Human Serum | Biostability (Iron transfer to transferrin) | Biostability order was reversed compared to chemical stability when compared with iron sucrose. medicineinnovates.com | nih.govmedicineinnovates.com |

| Cell-Free Human Serum with Ascorbic Acid | Iron Mobilization | Ascorbic acid reduced the amount of transferrin-chelatable iron from ferric carboxymaltose. nih.govresearchgate.net | nih.govresearchgate.net |

| 0.9% Sodium Chloride Solution (in PP bottles/bags) | Physicochemical Stability (pH, total iron, iron(II) content, molecular weight) | The complex demonstrated physical and chemical stability for up to 72 hours at 30°C. nih.govresearchgate.net Total iron remained stable, and particle numbers were acceptable. nih.gov | nih.govresearchgate.net |

Pharmacokinetic Modeling in Animals

Physiologically-based pharmacokinetic (PBPK) models have been developed to simulate the distribution and degradation of ferric carboxymaltose. nih.gov A PBPK model developed in mice and extrapolated to rats successfully simulated the pharmacokinetic profiles of the compound in rat tissues. nih.gov This mechanistic whole-body model is valuable for understanding and predicting the effects of iron across different species and provides a foundation for research into iron kinetics and biodistribution. nih.gov In a murine model of iron-deficiency anemia, treatment with ferric carboxymaltose led to a higher hematocrit compared to vehicle-treated mice after 14 days. physiology.org

Preclinical Pharmacokinetics and Pharmacodynamics Research of Ferric Carboxymaltose

Absorption, Distribution, and Elimination Kinetics in Preclinical Models

The pharmacokinetic profile of ferric carboxymaltose has been investigated in several preclinical models, revealing key aspects of its behavior in a biological system.

Plasma Clearance and Terminal Half-Life Studies

Following intravenous administration, ferric carboxymaltose exhibits a dose-dependent plasma concentration profile. The terminal half-life of ferric carboxymaltose has been consistently reported to be in the range of 7.4 to 12.1 hours in human studies, with preclinical data in animals showing a half-life of approximately 16 hours at a dose of 20mg iron/kg body weight. researchgate.net The clearance of ferric carboxymaltose from the plasma is influenced by the molecular weight of the complex. fda.gov

Tissue Distribution and Accumulation (e.g., bone marrow, liver, spleen, myocardium)

Preclinical and clinical studies have demonstrated that after intravenous administration, ferric carboxymaltose is rapidly distributed to key organs involved in iron metabolism. The primary sites of distribution are the bone marrow, liver, and spleen. nih.gov

A study in rats with iron deficiency anemia (IDA) that received a single intravenous dose of 30 mg Fe/kg of ferric carboxymaltose showed significant distribution to these organs. The estimated tissue-to-plasma partition coefficients (Kp values) were highest in the spleen, followed by the liver, heart, bone, and kidney. nih.gov

Another study utilizing T1 mapping in healthy male volunteers provided quantitative insights into the dynamic tissue distribution of iron from ferric carboxymaltose. The partition coefficient (lambda) for ferric carboxymaltose in the myocardium and spleen remained constant over time, while it increased in the liver and skeletal muscle, suggesting ongoing uptake in these tissues. medrxiv.org

Renal Excretion Analysis

Preclinical and clinical data consistently show that renal excretion of ferric carboxymaltose is negligible. Studies have reported that less than 0.1% of the administered iron dose is excreted in the urine. nih.govnih.gov This indicates that the primary route of elimination is not through the kidneys but rather through cellular uptake and incorporation into the body's iron stores.

Mechanistic Pharmacodynamic Studies in In Vitro and Ex Vivo Systems

The pharmacodynamic effects of ferric carboxymaltose have been elucidated through in vitro and ex vivo studies, focusing on its interaction with cells and its influence on iron-responsive pathways.

Cellular Iron Pool Modulation and Its Quantitative Assessment

Ferric carboxymaltose is primarily taken up by macrophages of the reticuloendothelial system. In vitro studies have investigated the impact of ferric carboxymaltose on the cellular labile iron pool (LIP), which is the transit pool of chelatable and redox-active iron.

An in vitro study using HepG2 liver parenchyma cells and THP-1 macrophages demonstrated that ferric carboxymaltose increased the LIP up to twofold in HepG2 cells. researchgate.net Another study on rat peritoneal macrophages showed an increase in the labile iron pool following exposure to ferric carboxymaltose. nih.gov In cardiomyocytes, exposure to ferric carboxymaltose led to a rapid increase in the LIP. medrxiv.org This modulation of the cellular iron pool is a critical step in making the iron bioavailable for cellular processes.

Effects on Iron-Responsive Cellular Pathways

Ferric carboxymaltose administration influences key proteins involved in iron homeostasis. A preclinical study in mice demonstrated that treatment with iron carboxymaltose resulted in an increase in ferroportin protein content in the heart, liver, and spleen. mdpi.com Ferroportin is the only known cellular iron exporter, and its expression is tightly regulated. The study suggested that the increase in ferroportin was proportional to the increase in tissue iron content, indicating a dominant role of the iron-regulatory protein (IRP)/iron-responsive element (IRE) system in this regulation. mdpi.com

The master regulator of systemic iron homeostasis is the peptide hormone hepcidin (B1576463), which induces the degradation of ferroportin. While chronic inflammation can lead to increased hepcidin and subsequent functional iron deficiency, the direct preclinical effects of ferric carboxymaltose on hepcidin expression are complex and can be influenced by the underlying physiological condition. nih.gov In the aforementioned mouse study, despite an iron-induced increase in hepatic hepcidin mRNA, the ferroportin protein content in the liver and spleen still showed a marked increase after ferric carboxymaltose injection. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. wikipedia.orgiapchem.org By integrating physicochemical properties of a compound with detailed physiological and anatomical information, PBPK models offer a mechanistic framework to understand and forecast its pharmacokinetic behavior. wikipedia.orgiapchem.org For complex nanomedicines like ferric carboxymaltose, PBPK modeling is a valuable tool for simulating iron kinetics and biodistribution, thereby providing insights that can inform preclinical development. semanticscholar.orgresearchgate.net

Model Development and Validation in Cross-Species Extrapolation (e.g., mice, rats, humans)

The development of a PBPK model for ferric carboxymaltose involves creating a mathematical representation of the body as a series of interconnected physiological compartments, such as organs and tissues, linked by blood flow. wikipedia.orgresearchgate.net This whole-body model is built upon a foundation of species-specific physiological parameters, including organ volumes, blood flow rates, and cardiac output. researchgate.netresearchgate.net

A key application of PBPK modeling is its ability to facilitate cross-species extrapolation, a critical step in translating preclinical findings from animal models to humans. nih.govekb.egexcli.de Researchers have successfully developed and validated a whole-body PBPK model for intravenous iron, initially constructed using data from mice. researchgate.netnih.govdntb.gov.ua This model was then extrapolated to rats and humans by incorporating the respective physiological and chemical parameters for each species. researchgate.netnih.govdntb.gov.ua

The validation process involves comparing the model's predictions against observed experimental data. For ferric carboxymaltose, the extrapolated PBPK model accurately simulated the pharmacokinetic profiles in the tissues of rats. researchgate.netnih.govdntb.gov.ua Similarly, when applied to humans, the model's simulations of serum pharmacokinetics were in reasonable agreement with observed clinical data. researchgate.netnih.govdntb.gov.ua This successful validation across species demonstrates the model's utility in predicting the disposition of iron from ferric carboxymaltose. nih.govdntb.gov.ua

To account for the complex nature of ferric carboxymaltose as an iron-carbohydrate complex, the model was specifically adapted to simulate both the direct and indirect release of iron into the system. researchgate.net The scaling of certain parameters, such as the production rate of red blood cells, was achieved using allometric equations based on physiological differences like the lifespan of red blood cells in each species. researchgate.net

| Parameter | Mice | Rats | Humans |

|---|---|---|---|

| Body Weight (kg) | ~0.025 | ~0.25 | ~70 |

| Cardiac Output (L/h) | ~0.75 | ~4.5 | ~330 |

| Liver Blood Flow (% of Cardiac Output) | ~17.0 | ~25.0 | ~21.0 |

| Spleen Blood Flow (% of Cardiac Output) | ~1.0 | ~0.5 | ~1.5 |

| Kidney Blood Flow (% of Cardiac Output) | ~7.0 | ~14.0 | ~19.0 |

| Bone Marrow Blood Flow (% of Cardiac Output) | ~11.0 | ~5.0 | ~5.0 |

Prediction of Iron Disposition and Biodistribution in Various Tissue Compartments

A significant strength of the PBPK model is its capacity to predict the concentration and distribution of iron in various tissues over time following the administration of ferric carboxymaltose. semanticscholar.orgnih.gov The model for intravenous iron included thirteen distinct organ compartments: the heart, liver, spleen, lungs, kidneys, brain, bone, muscle, fat, skin, gut, red blood cells (RBCs), and plasma. researchgate.net

Research has shown that the biodistribution of iron from intravenous iron-carbohydrate complexes can vary markedly between different preparations, even with similar serum iron profiles. nih.gov The PBPK model captures these complexities by simulating the uptake and processing of the iron complex by the reticuloendothelial system, primarily in the liver and spleen. researchgate.net Following administration, the model predicts a rapid clearance of iron from the plasma and its subsequent distribution to major iron-utilizing and storage organs. nih.gov

The model successfully captured the widespread distribution of iron to most tissues, with notable exceptions being the fat, brain, and skin. nih.gov The simulation accurately reflects that bone is a major consumer of iron for the synthesis of hemoglobin and red blood cells. nih.gov The PBPK model simulations have been shown to acceptably approximate the observed time-concentration profiles of iron in rat tissues, including the serum, bone, heart, kidney, liver, spleen, and skeletal muscle, after receiving ferric carboxymaltose. researchgate.netnih.gov This predictive capability is crucial for understanding how iron is handled by different tissues and for anticipating potential tissue-specific iron accumulation. nih.govnih.gov

| Tissue Compartment | Predicted Peak Concentration (% of Dose) |

|---|---|

| Liver | High |

| Spleen | High |

| Bone Marrow | Moderate |

| Kidney | Low |

| Heart | Low |

| Brain | Very Low |

Note: This table provides a qualitative summary of the predicted relative iron distribution in a rat model based on findings described in PBPK modeling studies. "High," "Moderate," and "Low" are used to represent the relative magnitude of iron uptake in these key tissues.

Integration with Biochemical Parameters and Iron Status

To enhance the predictive accuracy and physiological relevance of the PBPK model, it is essential to integrate key biochemical parameters and account for the baseline iron status of the subject. semanticscholar.org The quantitative relationship between the pharmacokinetics of intravenous iron and the body's iron status is a critical factor that PBPK models aim to clarify. researchgate.netnih.govdntb.gov.ua

The model developed by researchers was designed to simulate iron disposition under different iron statuses: iron-deficient, normal, and iron-loaded conditions. researchgate.net The model demonstrated that the kinetic behavior of iron varies significantly depending on these states. For instance, in simulated iron-deficient mice, the iron content in the bone compartment declined more rapidly post-administration as it was consumed for red blood cell production. researchgate.netnih.gov This was consistent with experimental observations where a substantial portion of the administered iron shifted towards circulating red blood cells over time in iron-deficient states. nih.gov

The model integrates parameters that represent core iron metabolism processes, such as the rate of iron utilization for RBC production. researchgate.net Model estimations revealed higher iron consumption rates for RBC production in simulated iron-deficiency anemia (IDA) mice compared to normal or iron-loaded mice. researchgate.net This integration of dynamic biochemical parameters allows the PBPK model to provide a more nuanced and accurate prediction of iron handling, reflecting the body's regulatory response to its current iron needs. semanticscholar.org This mechanistic approach is fundamental for understanding how ferric carboxymaltose will behave in different physiological and pathological states. semanticscholar.org

Advanced Analytical and Bioanalytical Methodologies for Ferric Carboxymaltose Research

Quantification of Ferric Carboxymaltose and Associated Iron Species

Accurate measurement of iron in different forms is fundamental to understanding the pharmacokinetics of FCM.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for FCM-Associated Iron Measurement

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective analytical technique used for the precise measurement of elements at trace levels in biological fluids. It is particularly valuable for the direct measurement of FCM-associated iron in serum. The high sensitivity of ICP-MS allows for the development of methods to specifically quantify iron associated with the ferric carboxymaltose complex. This technique is more selective and sensitive than other methods, making it a powerful tool for elemental analysis in complex matrices like serum.

Method development for FCM-associated iron using ICP-MS involves several critical steps, including the selection of an appropriate molecular weight cut-off filter to separate FCM from other iron species. Challenges in method development include the separation of different iron components and accounting for endogenous iron levels in the biological matrix. To address the issue of endogenous iron, a background subtraction approach is often utilized to ensure accurate quantification of the analyte.

Key Methodological Aspects:

| Parameter | Description | Reference |

| Instrumentation | ICP-MS instruments offer high sensitivity and selectivity for elemental analysis. | |

| Sample Preparation | Ultrafiltration with a specific molecular weight cut-off (e.g., 30,000 Daltons) is used to isolate FCM-associated iron. | |

| Endogenous Iron Correction | Background subtraction from an authentic serum matrix is employed to account for naturally present iron. | |

| Calibration | Calibration curves are established, for instance, in a range of 5 µg/mL to 600 µg/mL, to ensure linearity and accuracy. |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Total Iron and Transferrin-Bound Iron

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a robust and accurate method for the analysis of total iron and transferrin-bound iron (TBI) in human serum. cfabs.orgveedalifesciences.com This technique is essential for pharmacokinetic studies of intravenous iron formulations, where it is necessary to differentiate between the administered drug and endogenous iron pools. veedalifesciences.com Conventional colorimetric methods for iron detection can be unreliable in the presence of iron carbohydrate complexes, as they may overestimate TBI by also releasing iron from the drug complex. cfabs.org ICP-OES overcomes this limitation by providing a more direct and accurate measurement. nih.gov

The methodology involves introducing a sample into a high-temperature argon plasma, which excites the elements to emit light at characteristic wavelengths. nih.gov A spectrometer then detects and analyzes this light to quantify the elemental concentrations. nih.gov For the analysis of TBI, a separation step is required to exclude free iron and iron derived from the drug. cfabs.orgveedalifesciences.com Solid-phase extraction with polyimine cartridges has been shown to be effective for this purpose. veedalifesciences.com

Method Validation Parameters for Total Iron and TBI by ICP-OES:

| Parameter | Finding | Reference |

| Inter-Day Accuracy | 99.5% to 101.2% | cfabs.org |

| Inter-Day Precision | 6.9% to 11.2% | cfabs.org |

| Freeze-Thaw Stability | Stable for up to 3 cycles | cfabs.org |

| Stock Solution Stability | Stable for 12 days at 20±5 °C | cfabs.org |

High-Performance Liquid Chromatography (HPLC) Coupled with Elemental Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating different iron species. mdpi.com When coupled with a sensitive elemental detector like ICP-OES or ICP-MS, it allows for the quantification of individual iron compounds. researchgate.net This hyphenated technique is particularly useful for the speciation analysis of iron, distinguishing between different oxidation states (Fe(II) and Fe(III)) and bound forms. mdpi.commdpi.com

Size exclusion chromatography (SEC), a type of HPLC, is used to evaluate the colloid molecular size of FCM. fda.gov The use of a short HPLC column can significantly reduce the analysis time, making it a more efficient method for routine analysis. mdpi.com The optimization of the mobile phase is a critical step in developing a robust HPLC method for iron species. mdpi.com

Separation and Isolation Techniques for Complex Components in Research Samples

To accurately analyze the different components of Ferric Carboxymaltose and its interactions in biological systems, effective separation and isolation techniques are essential.

Ultrafiltration and Dialysis Methodologies for Iron Species Separation

Ultrafiltration is a key technique used to separate FCM-associated iron from smaller iron species like free iron and transferrin-bound iron. This method utilizes a membrane with a specific molecular weight cut-off that retains the larger FCM complex while allowing smaller molecules to pass through. jiuwumembrane.com For FCM, which has a molecular weight of approximately 150,000 Daltons, an ultrafilter with a 30,000 Dalton cut-off is effective. The process involves mixing the serum sample with a buffer to release iron from transferrin, followed by centrifugation through the ultrafilter. The retained portion, containing the FCM-associated iron, is then analyzed.

Dialysis is another technique used to purify iron-carbohydrate complexes by removing small molecular weight impurities. jiuwumembrane.comuni-muenchen.de This process can be used before or after ultrafiltration to further enhance the purity of the FCM sample. jiuwumembrane.com

Chromatographic Separation of Iron Species for Detailed Analysis

Chromatographic techniques, particularly size exclusion chromatography (SEC) and ion-exchange chromatography, are fundamental for the detailed analysis of iron species. fda.govnih.gov SEC separates molecules based on their size and is used to determine the molecular weight distribution of FCM. fda.govshodexhplc.comshodex.com This is a critical parameter for characterizing the physicochemical properties of the drug product. fda.gov

Ion-exchange chromatography, on the other hand, separates molecules based on their charge. nih.gov This technique can be used to differentiate between Fe(II) and Fe(III) species. nih.gov When coupled with ICP-MS or ICP-OES, these chromatographic methods provide a powerful tool for the comprehensive characterization of Ferric Carboxymaltose and its various iron forms. researchgate.net

Characterization and Quantification of Ligand and Core Components in Research

The comprehensive analysis of ferric carboxymaltose involves distinct methodologies to characterize and quantify its two primary components: the carbohydrate shell and the iron-oxyhydroxide core. These analytical techniques are crucial for ensuring the structural integrity, composition, and quality of the complex.

Carbohydrate Content Analysis (e.g., High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD))

A robust method for determining the carbohydrate content in ferric carboxymaltose utilizes High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). google.comgoogle.comwipo.int This technique provides a reliable means to quantify the carbohydrate ligand after its separation from the iron core.

The analytical process typically begins with the degradation of the ferric carboxymaltose complex. google.comwipo.int This is often achieved through high-temperature acidification, for instance, by heating the sample with hydrochloric acid. google.com This step effectively breaks the bonds between the iron core and the carbohydrate shell. Following degradation, the pH of the solution is adjusted to precipitate the iron, which is then removed through centrifugal filtration, leaving the carbohydrate component in the filtrate. google.comwipo.int

The isolated carbohydrate solution is then injected into the HPLC system for analysis. google.com The separation is commonly performed using an amino chromatographic column. google.comgoogle.com Quantification is achieved using an external standard method, typically with glucose as the standard substance, to create a standard curve. google.comgoogle.comwipo.int The HPLC-ELSD method has demonstrated high accuracy, with the linear correlation coefficient (R²) for the standard curve reaching 0.999. google.com This approach allows for the rapid and precise determination of carbohydrate content, which is essential for the quality control of ferric carboxymaltose bulk drug substances and injection products. google.comwipo.int

Table 1: Example Parameters for HPLC-ELSD Analysis of Carbohydrate Content in Ferric Carboxymaltose

| Parameter | Condition | Source |

|---|---|---|

| Sample Preparation | High-temperature (100°C) acidification with 6mol/L Hydrochloric acid, followed by pH adjustment (to 6.5) and centrifugation. | google.com |

| Chromatographic Column | Amino column (3.5 μm pore size) | google.comgoogle.com |

| Column Temperature | 35°C | google.comgoogle.com |

| Mobile Phase | Acetonitrile-water-triethylamine | google.com |

| Flow Rate | 1.0 ml/min | google.comgoogle.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | google.comwipo.int |

| ELSD Temperature | 45-55°C | google.comgoogle.com |

| ELSD Gas Flow Rate | 1.0-2.0 L/min | google.comgoogle.com |

| Quantification | External standard method using glucose standard solutions (0.2-1.2 mg/ml). | google.comgoogle.com |

Research comparing different marketed injectable ferric carboxymaltose formulations has highlighted significant variations in key physicochemical parameters, including carbohydrate content. msjonline.org Such studies underscore the importance of precise analytical methods in ensuring product consistency and quality. msjonline.org

Iron Core Purity and Stoichiometry Determination

The iron core of ferric carboxymaltose consists of polynuclear Fe(III)-oxyhydroxide. researchgate.net Characterizing the purity and stoichiometry of this core involves determining its crystalline structure and the oxidation state of the iron.

Structural Characterization Various analytical methods are employed to characterize the iron core. X-ray diffraction (XRD) is a key technique used to identify the crystalline structure. nih.gov Studies using XRD have indicated that the iron-oxyhydroxide core of ferric carboxymaltose has an Akaganeite (β-FeOOH) structure. nih.govresearchgate.net Transmission Electron Microscopy (TEM), particularly cryo-TEM, reveals the morphology of the iron core, which is typically rod-shaped. msjonline.orgresearchgate.net

Quantification of Total Iron and Stoichiometry The determination of total iron content can be performed using techniques such as Atomic Absorption Spectroscopy (AAS) nih.gov or redox iodometry with potentiometric determination. researchgate.net The potentiometric method involves the reduction of ferric iron [Fe(III)] to ferrous iron [Fe(II)] by iodide, with the resulting iodine being titrated. researchgate.net This method has been shown to be precise, accurate, and linear for quantifying total iron in iron carbohydrate complexes. researchgate.net

A critical aspect of iron core purity is the stoichiometry of iron's oxidation states, specifically the ratio of ferrous [Fe(II)] to ferric [Fe(III)] iron. nih.gov The presence of Fe(II) can influence the lability and reactivity of the iron complex. nih.gov The Fe(II) content can be measured using a ferrozine (B1204870) assay after acidifying the formulation to release the iron. nih.gov Total iron content is measured by the same assay after adding an excess of a reducing agent, like ascorbic acid, to convert all Fe(III) to Fe(II). nih.gov Comparative analyses have shown that the Fe(II) content in ferric carboxymaltose is relatively low compared to other intravenous iron formulations. nih.gov

Table 2: Comparative Fe(II) Content in Various Intravenous Iron Formulations

| IV Iron Formulation | Fe(II) Content (% of Total Iron) | Source |

|---|---|---|

| Ferric carboxymaltose | 1.4% | nih.gov |

| Iron sucrose (B13894) | 10.2% - 15.5% (average 12.2%) | nih.gov |

| Iron gluconate | 1.4% - 1.8% | nih.gov |

| Iron dextran (B179266) | 0.8% | nih.gov |

| Ferumoxytol | 0.26% | nih.gov |

These advanced analytical methodologies are indispensable for the detailed characterization of ferric carboxymaltose, ensuring that the ligand content, iron core structure, and stoichiometry meet required specifications for quality and consistency.

Comparative Research and Future Directions in Ferric Carboxymaltose Science

Comparative Academic Analysis with Other Iron-Carbohydrate Complexes in Preclinical and Mechanistic Studies

Intravenous (IV) iron formulations are complex drugs, essentially nanoparticles composed of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell. nih.govsci-hub.se This structure is designed to mimic endogenous ferritin, allowing for the transport and storage of iron. nih.gov Ferric carboxymaltose (FCM) is a notable example, but it is one of several such complexes available, including iron sucrose (B13894) (IS), iron dextran (B179266), and sodium ferric gluconate. sci-hub.se While all share a similar core concept, the specific carbohydrate ligand used for each formulation critically influences their physicochemical properties, which in turn dictates their stability, pharmacokinetic profiles, and biological interactions. nih.govmdpi.com

Physicochemical Differences and Their Mechanistic Implications (e.g., stability, reactivity)

The defining characteristic of an iron-carbohydrate complex is the strength of the bond between the iron core and the carbohydrate shell, which correlates with its stability. ashpublications.org Ferric carboxymaltose is considered a robust and stable complex. researchgate.netresearchgate.net Its carboxymaltose shell is tightly bound to the iron core, which allows for the controlled delivery of iron to the reticuloendothelial system (RES) and minimizes the premature release of large amounts of ionic iron into the serum. nih.govresearchgate.net

In contrast, complexes like iron sucrose and sodium ferric gluconate have weaker bonds between their components, making them less stable. ashpublications.org This lower stability facilitates faster iron dissociation. sci-hub.se The molecular weight (MW) of the complex also plays a significant role; higher MW complexes, such as FCM, tend to have stronger internal interactions, enhancing stability and leading to slower plasma clearance compared to lower MW complexes. msjonline.org

The mechanistic implication of these differences is profound. The high stability of FCM ensures that the complex is largely taken up intact by macrophages of the RES. researchgate.net The iron is then processed intracellularly and released in a controlled manner to the body's iron transport and storage proteins, transferrin and ferritin. researchgate.netwbcil.com Less stable complexes can release a higher proportion of weakly-bound, labile iron directly into the plasma before RES uptake. ashpublications.org This difference in stability and iron release kinetics is a key factor influencing their distinct biological and pharmacokinetic profiles.

Table 1: Comparative Physicochemical Properties of IV Iron Complexes

| Property | Ferric Carboxymaltose (FCM) | Iron Sucrose (IS) | Iron Dextran (LMWID) |

|---|---|---|---|

| Structure | Polynuclear iron(III)-oxyhydroxide core with a carboxymaltose shell. benthamdirect.com | Iron(III)-hydroxide core complexed with sucrose. dovepress.com | Iron-oxyhydroxide core with a dextran polymer shell. |

| Molecular Weight | High (approx. 150,000 Da). | Variable, lower than FCM (approx. 34,000–60,000 Da). sci-hub.sedovepress.com | Low Molecular Weight version is common. |

| Stability | High; robust complex with tightly bound iron. researchgate.netresearchgate.net | Lower; weaker complex, more prone to dissociation. ashpublications.org | High; robust complex. |

| Reactivity (Labile Iron) | Very low content of labile or free iron. researchgate.net | Higher release of labile iron compared to FCM. nih.gov | Low content of labile iron. |

This table is based on data synthesized from multiple sources.

Divergent Pharmacokinetic and Pharmacodynamic Profiles (e.g., clearance, NTBI generation)

The pharmacokinetic and pharmacodynamic profiles of iron-carbohydrate complexes are directly linked to their physicochemical properties. After administration, the fate of the complex is determined by its stability. ashpublications.org

Stable complexes like ferric carboxymaltose are cleared from the plasma primarily through uptake by the macrophages of the RES. mdpi.comresearchgate.net This pathway is physiological and controlled. The half-life of FCM in circulation is reported to be between 7 and 12 hours. researchgate.net Because of its stability, FCM results in limited generation of non-transferrin-bound iron (NTBI), a potentially toxic form of iron that can induce oxidative stress. ashpublications.org

Conversely, less stable complexes like iron sucrose are metabolized more rapidly and can release iron directly into the plasma. nih.gov This can lead to a higher transient concentration of NTBI. nih.gov Studies comparing FCM and IS have shown that serum ferritin and transferrin saturation levels increase significantly with both, but the patterns can differ. Some studies suggest that the rise in hemoglobin and replenishment of iron stores can be faster with FCM compared to IS, reflecting its efficient delivery mechanism. nih.govjsafog.comijrcog.org The slower metabolism rate of FCM and another stable complex, iron isomaltoside-1000, was observed in a study on human macrophages. nih.gov

Differential Biological Interactions (e.g., protein binding, cellular uptake kinetics)

The primary mechanism for the biological uptake of intact iron-carbohydrate nanoparticles is phagocytosis by macrophages of the RES. ashpublications.orgresearchgate.net The surface characteristics of the nanoparticle, dictated by the carbohydrate shell, influence these cellular interactions. mdpi.comnih.gov

For stable complexes like FCM, this RES-mediated uptake is the dominant pathway. researchgate.net The complex is internalized via endocytosis, and the iron is subsequently cleaved from the carbohydrate shell within the acidic environment of the lysosome. researchgate.net The iron is then either stored within the macrophage as ferritin or exported to the plasma where it binds to transferrin for delivery to sites of erythropoiesis. nih.govfrontiersin.org

In vitro studies have shown that FCM and iron sucrose exhibit distinct cellular uptake profiles, which are driven by their different physicochemical properties. researchgate.net Research comparing FCM with iron sucrose and iron isomaltoside-1000 in M2 macrophages found that the more stable complexes (FCM and iron isomaltoside) were metabolized at a slower rate. nih.gov This suggests that the robust nature of the FCM complex leads to a more gradual processing by macrophages, aligning with its role as a slow-release iron depot.

Emerging Research Areas for Ferric Carboxymaltose

While the clinical application of ferric carboxymaltose is well-established, ongoing research seeks to explore its properties and potential uses through novel scientific approaches.

Computational Chemistry and Molecular Dynamics Simulations of Complex Behavior

The application of computational chemistry and molecular dynamics (MD) simulations to study complex drugs like iron-carbohydrate nanoparticles is an emerging field. researchgate.net These techniques allow researchers to model the behavior of molecules and their interactions at an atomic level. MD simulations can provide insights into the structural stability of the iron-oxyhydroxide core, the conformation of the carbohydrate shell, and the nature of the interactions between them. researchgate.net

While specific, published MD simulations focusing exclusively on ferric carboxymaltose are not yet widespread, the methodology is well-suited for this purpose. Such simulations could elucidate how the carboxymaltose ligand wraps around the iron core, how the complex interacts with plasma proteins, and the initial steps of its recognition and uptake by macrophage receptors. By comparing different force fields (computational models for interatomic forces), researchers can refine simulations to better predict the real-world behavior of these complex nanomedicines. acs.org This knowledge could be invaluable for designing next-generation intravenous iron therapies with even more precisely controlled properties.

Exploration of Novel Applications in Non-Human Biological Systems or Material Science

The primary focus of ferric carboxymaltose research has been its application in human medicine. However, its properties as an efficient iron delivery system have led to some exploration in non-human biological systems.

One notable area is veterinary medicine. A study evaluated the use of ferric carboxymaltose for the prevention of iron deficiency anemia in suckling piglets, a significant issue in swine farming. nih.govnih.gov The research found that FCM was successful in preventing anemia and that its efficacy was comparable to that of iron dextran, a standard treatment in this context. nih.govnih.govresearchgate.net This indicates a viable application for FCM in animal health, particularly in agricultural settings where iron deficiency is prevalent.

Applications in material science have not been extensively reported in the literature. The core of FCM is an iron-oxyhydroxide nanoparticle, a class of materials with known magnetic and catalytic properties. However, the current formulation is optimized for biological compatibility and controlled iron release. Future research could potentially explore modifications of the iron-carbohydrate complex for use as a biocompatible nanomaterial in other fields, but this remains a speculative and underexplored area.

Development of Advanced Analytical Standards and Reference Materials for Iron Complexes

The characterization of ferric carboxymaltose, a non-biological complex drug (NBCD), presents significant analytical challenges due to its nanoparticle nature and inherent heterogeneity. researchgate.netnih.gov Unlike simple small-molecule drugs, ferric carboxymaltose consists of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell, resulting in a complex that cannot be fully characterized by a single method. researchgate.netnih.govresearchgate.netnih.govnih.gov The manufacturing process heavily influences the final product's physicochemical properties, which in turn affect its stability, iron release rate, and biological behavior. researchgate.netnih.gov

Consequently, there is a critical need for advanced analytical standards and reference materials to ensure the quality, consistency, and therapeutic equivalence of different ferric carboxymaltose preparations. researchgate.net Currently, there is no dedicated pharmacopeial monograph for ferric carboxymaltose, compelling reliance on a suite of state-of-the-art analytical techniques to establish comparability with a reference product. ferrer.com These methods evaluate key features of the iron core, the carbohydrate shell, and the entire nanoparticle complex. ferrer.com

A range of analytical techniques is employed to characterize these complexes, as detailed in the table below. These methods provide a comprehensive profile of the product's critical quality attributes.

Table 1: Analytical Techniques for Ferric Carboxymaltose Characterization

| Analytical Technique | Parameter Measured | Significance |

|---|---|---|

| Dynamic Light Scattering (DLS) | Particle size and size distribution | Affects pharmacokinetics and cellular uptake. researchgate.netnih.gov |

| X-ray Diffraction (XRD) | Crystalline structure of the iron core | Confirms the iron-oxyhydroxide structure (e.g., Akaganeite). researchgate.netnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical structure of the carbohydrate shell | Ensures consistency of the stabilizing ligand. researchgate.netnih.gov |

| Aqueous Size Exclusion Chromatography (SEC/GFC) | Molecular weight distribution | Provides information on the size and polydispersity of the complex. shodex.comshodexhplc.com |

| Atomic Absorption Spectroscopy (AAS) | Total iron content | Quantifies the amount of the active iron component. researchgate.netnih.gov |

| Zeta Potential Measurement | Surface charge of the nanoparticles | Indicates the stability of the colloidal suspension. researchgate.net |

The development of well-characterized, universally accepted reference materials is a crucial future step. Such standards would facilitate more robust comparisons between different formulations, support regulatory evaluation of follow-on products (nanosimilars), and ensure consistent clinical performance. researchgate.net

Future Trajectories in Ferric Carboxymaltose Research

Elucidating Unresolved Mechanistic Questions Regarding Iron Delivery and Metabolism

Ferric carboxymaltose is designed for the controlled delivery of iron. nih.govpatsnap.comresearchgate.net Following intravenous administration, the stable complex is primarily taken up from the plasma by cells of the reticuloendothelial system (RES), mainly in the liver, spleen, and bone marrow. nih.govpatsnap.comresearchgate.net Inside these cells, the iron-carbohydrate complex is processed, and the iron is released from the carbohydrate shell. nih.govnih.gov This released iron then joins the body's natural iron pathways; it is either stored intracellularly within ferritin or transported out of the cell to bind with transferrin. nih.govpatsnap.comresearchgate.net Transferrin, the primary iron transport protein, then delivers the iron to sites of utilization, such as the bone marrow for incorporation into hemoglobin during erythropoiesis. nih.govpatsnap.com

Despite this general understanding, key mechanistic questions remain unresolved. The precise kinetics and molecular mechanisms of iron release from the carbohydrate shell within the macrophages of the RES are not fully elucidated. nih.gov While it is known that the complex is processed within endolysosomes, the specific enzymatic or chemical processes involved and the rate-limiting steps are still areas of active investigation. nih.gov

Furthermore, recent studies have suggested that a portion of the iron may be taken up directly by certain tissues, such as the myocardium, through a pathway that bypasses the RES macrophages. medrxiv.org The mechanisms for this direct uptake, potentially involving non-transferrin-bound iron (NTBI) transporters, and its clinical significance require further exploration. medrxiv.org Understanding these alternative pathways is crucial for a complete picture of ferric carboxymaltose's biodistribution and biological activity.

Innovations in Complex Synthesis and Formulation Design for Enhanced Control

The synthesis of ferric carboxymaltose involves a complexation reaction between a ferric iron salt (e.g., ferric chloride) and a specifically modified carbohydrate ligand. nih.govjustia.com The process typically starts with maltodextrin (B1146171), which is oxidized to form carboxymaltose. nih.govjustia.comgoogle.com This is then reacted with an aqueous solution of a ferric salt under controlled temperature and pH conditions to form the final water-soluble iron-carbohydrate nanoparticle. researchgate.netnih.govgoogle.com

Future innovations in synthesis and formulation are aimed at achieving even greater control over the complex's physicochemical properties to fine-tune its biological performance. Key areas of research include:

Ligand Modification: Research is focused on refining the oxidation process of the maltodextrin to produce carbohydrate shells with more uniform chain lengths and a controlled degree of carboxylation. justia.com This could lead to nanoparticles with more consistent stability and predictable iron-release profiles.

Process Optimization: Efforts are being made to develop more streamlined and continuous manufacturing processes. google.compatsnap.com Such integrated processes, from synthesis to the final injectable formulation, could improve batch-to-batch consistency, reduce the use of solvents, and enhance economic efficiency. google.compatsnap.com

Formulation Design: Innovations may involve creating formulations with modified surface characteristics. The nature of the carbohydrate shell influences the nanoparticle's stability, pharmacokinetics, and immunogenicity. nih.gov By altering the shell's structure, it may be possible to modulate the complex's interaction with the RES and other biological systems for more targeted iron delivery.

The table below outlines key parameters in the synthesis process and their potential impact on the final product.

Table 2: Synthesis Parameters and Their Influence on Ferric Carboxymaltose Properties

| Synthesis Parameter | Potential Impact on Final Product |

|---|---|

| Maltodextrin Oxidation Conditions | Determines the structure of the carbohydrate ligand, affecting complex stability and iron release kinetics. justia.com |

| Reaction pH and Temperature | Influences the formation and size of the iron-oxyhydroxide core and the complexation process. nih.gov |